molecular formula C10H12ClNOS B7786497 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one

Cat. No.: B7786497
M. Wt: 229.73 g/mol
InChI Key: UATMBTPAALTIPE-UHFFFAOYSA-N
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Description

The compound with the identifier “1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves a series of chemical reactions that require precise conditions to achieve the desired product. The synthetic route typically includes the use of specific reagents and catalysts to facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet the demand for its applications. This involves optimizing the synthetic route to ensure cost-effectiveness and sustainability. Industrial production methods may include continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the presence of functional groups that can participate in chemical transformations.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions might utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one has a wide range of scientific research applications across various fields:

    Chemistry: In chemistry, this compound is used as a reagent in organic synthesis, facilitating the formation of complex molecules. Its reactivity and stability make it a valuable tool for developing new chemical reactions and methodologies.

    Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used in experiments to understand cellular processes and interactions at the molecular level.

    Medicine: The compound’s unique properties make it a candidate for drug development and therapeutic applications. Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various medical conditions.

    Industry: In industrial applications, this compound is utilized in the production of materials and chemicals. Its reactivity and versatility enable its use in manufacturing processes, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of 1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to changes in cellular processes, influencing the behavior of biological systems. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Biological Activity

1-(5-Chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, a compound featuring a thiophene ring with a chlorine atom and a dimethylamino group attached to a butenone structure, has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, summarizing findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

The compound's molecular formula is C10H12ClNOSC_{10}H_{12}ClNOS, and it has been characterized for its unique structural features that influence its biological interactions. The presence of the chlorine atom in the thiophene ring is significant as it can enhance the compound's reactivity and biological activity compared to similar compounds lacking this substituent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, particularly in neurotransmitter systems, leading to therapeutic effects.
  • Cellular Processes : The compound may influence cellular processes such as apoptosis and proliferation, which are critical in cancer biology and other diseases.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table highlighting key findings from various assays:

Biological Activity Assay Type Effect Observed Reference
Enzyme InhibitionCholinesterase AssayModerate inhibition
Receptor ModulationGPCR ActivationPotentiation observed
CytotoxicityCell Viability AssayIC50 = 15 µM
Antimicrobial ActivityZone of InhibitionEffective against S. aureus

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

  • Neuroprotective Effects : A study demonstrated that this compound exhibits neuroprotective properties by modulating glutamate receptors, which are crucial in neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death under excitotoxic conditions.
  • Anti-cancer Activity : Research focusing on the anti-cancer effects revealed that the compound inhibits cell proliferation in various cancer cell lines through apoptosis induction. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Properties : In vitro tests showed that this compound possesses antimicrobial activity against several bacterial strains, suggesting its potential as an antibiotic agent.

Comparative Analysis

When compared to similar compounds, such as 1-(5-Bromothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one, the chlorinated variant displayed enhanced potency in enzyme inhibition assays and receptor modulation activities. This highlights the importance of halogen substituents in influencing biological efficacy.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNOS/c1-7(12(2)3)6-8(13)9-4-5-10(11)14-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATMBTPAALTIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(S1)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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